molecular formula C15H11ClN2O5 B5848699 4-(acetylamino)phenyl 2-chloro-4-nitrobenzoate

4-(acetylamino)phenyl 2-chloro-4-nitrobenzoate

Cat. No.: B5848699
M. Wt: 334.71 g/mol
InChI Key: AKUPHDFMVJYMTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(acetylamino)phenyl 2-chloro-4-nitrobenzoate, also known as Niflumic acid, is a nonsteroidal anti-inflammatory drug (NSAID) that is used to treat pain and inflammation. It is a potent inhibitor of cyclooxygenase-2 (COX-2) and has been extensively studied for its potential use in the treatment of various diseases.

Mechanism of Action

4-(acetylamino)phenyl 2-chloro-4-nitrobenzoate acid works by inhibiting the enzyme COX-2, which is responsible for the production of prostaglandins, a group of lipids that play a key role in inflammation. By inhibiting COX-2, this compound acid reduces the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical and Physiological Effects
This compound acid has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation in the lungs of cystic fibrosis patients, and improve neuronal function in animal models of neurological disorders.

Advantages and Limitations for Lab Experiments

One advantage of using 4-(acetylamino)phenyl 2-chloro-4-nitrobenzoate acid in lab experiments is its potent anti-inflammatory and analgesic effects, which make it a useful tool for studying the role of inflammation in various diseases. However, one limitation of using this compound acid is its potential toxicity, which can limit its use in certain experiments.

Future Directions

There are several potential future directions for research on 4-(acetylamino)phenyl 2-chloro-4-nitrobenzoate acid. One area of interest is its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells. Another area of interest is its potential use in the treatment of neurological disorders, as it has been shown to improve neuronal function in animal models. Additionally, further research is needed to determine the optimal dosage and administration of this compound acid for various diseases.

Synthesis Methods

The synthesis of 4-(acetylamino)phenyl 2-chloro-4-nitrobenzoate acid involves the reaction of 4-(acetylamino)phenol with 2-chloro-4-nitrobenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified by recrystallization.

Scientific Research Applications

4-(acetylamino)phenyl 2-chloro-4-nitrobenzoate acid has been extensively studied for its potential use in the treatment of various diseases, including cancer, cystic fibrosis, and neurological disorders. It has been shown to have potent anti-inflammatory and analgesic effects, making it a promising candidate for the treatment of pain and inflammation associated with various diseases.

Properties

IUPAC Name

(4-acetamidophenyl) 2-chloro-4-nitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN2O5/c1-9(19)17-10-2-5-12(6-3-10)23-15(20)13-7-4-11(18(21)22)8-14(13)16/h2-8H,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKUPHDFMVJYMTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)OC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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